molecular formula C14H7BrCl2N2O2 B11639031 6-bromo-3-(3,4-dichlorophenyl)-1H-quinazoline-2,4-dione CAS No. 378210-55-0

6-bromo-3-(3,4-dichlorophenyl)-1H-quinazoline-2,4-dione

Cat. No.: B11639031
CAS No.: 378210-55-0
M. Wt: 386.0 g/mol
InChI Key: WSMNZZQDLWFJGZ-UHFFFAOYSA-N
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Description

6-BROMO-3-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes bromine, chlorine, and a tetrahydroquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-BROMO-3-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dichlorobenzylamine with 6-bromo-2-chloroquinazoline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process. These methods allow for better control over reaction conditions and reduce the reaction time significantly .

Chemical Reactions Analysis

Types of Reactions

6-BROMO-3-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce tetrahydroquinazoline derivatives with different substituents .

Scientific Research Applications

6-BROMO-3-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-BROMO-3-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the reduction of inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-BROMO-3-(3,4-DICHLOROPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLINE-2,4-DIONE lies in its tetrahydroquinazoline core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

378210-55-0

Molecular Formula

C14H7BrCl2N2O2

Molecular Weight

386.0 g/mol

IUPAC Name

6-bromo-3-(3,4-dichlorophenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C14H7BrCl2N2O2/c15-7-1-4-12-9(5-7)13(20)19(14(21)18-12)8-2-3-10(16)11(17)6-8/h1-6H,(H,18,21)

InChI Key

WSMNZZQDLWFJGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C3=C(C=CC(=C3)Br)NC2=O)Cl)Cl

Origin of Product

United States

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